tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate” is a chemical compound with the CAS Number: 2007599-24-6 . It has a molecular weight of 217.27 and its IUPAC name is tert-butyl (3-ethoxy-2-oxopropyl)carbamate . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO4/c1-5-14-7-8 (12)6-11-9 (13)15-10 (2,3)4/h5-7H2,1-4H3, (H,11,13) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a related compound, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA), has been successfully synthesized and polymerized using primary amine initiators .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 217.27 .Scientific Research Applications
Photoredox-Catalyzed Reactions
- Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : A study by Wang et al. (2022) describes the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a variant of the compound , in photoredox-catalyzed amination of o-hydroxyarylenaminones. This protocol facilitates the assembly of 3-aminochromones under mild conditions, which can be further transformed to construct diverse amino pyrimidines, enhancing the applications of this photocatalyzed approach (Wang et al., 2022).
Synthetic Chemistry Applications
- Synthesis of Spirocyclopropanated Analogues of Insecticides : Research by Brackmann et al. (2005) demonstrates the transformation of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides. This process involves a series of steps, including acylation, nucleophilic substitution, and reduction, highlighting its utility in synthesizing complex biologically active compounds (Brackmann et al., 2005).
Precursors in Foldamer Study
- Study of Foldamer Based on Aza/α-dipeptide Oligomerization : Abbas et al. (2009) used tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate as a precursor in studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in advancing research in the field of foldamers (Abbas et al., 2009).
Corrosion Inhibition Studies
- Synthesis of Organic Compounds for Corrosion Inhibition : Faydy et al. (2019) synthesized new organic compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for use as corrosion inhibitors for carbon steel in acidic solutions. This study indicates its potential application in industrial processes (Faydy et al., 2019).
Chemical Transformations and Synthesis
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate : Zhao et al. (2017) conducted a study on the synthesis of a compound similar to tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate, demonstrating its importance as an intermediate in the synthesis of biologically active compounds (Zhao et al., 2017).
Metabolic Studies
- Metabolism of tert-butyl N-methylcarbamate : A study by Douch and Smith (1971) investigated the oxidation of tert-butyl N-methylcarbamate in insects and mice, exploring its metabolic pathways and the formation of oxidation products. This research provides insights into its biological interactions and metabolism (Douch & Smith, 1971).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-ethoxy-2-oxopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSSOZLBFNUAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.